molecular formula C10H17N B3011827 4,4-Dimethyl-1-(prop-2-yn-1-yl)piperidine CAS No. 1340168-07-1

4,4-Dimethyl-1-(prop-2-yn-1-yl)piperidine

Cat. No.: B3011827
CAS No.: 1340168-07-1
M. Wt: 151.253
InChI Key: VTTSYCSMXOZFGP-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-(prop-2-yn-1-yl)piperidine is an organic compound with the molecular formula C10H17N. It is a piperidine derivative characterized by the presence of a prop-2-yn-1-yl group attached to the nitrogen atom and two methyl groups at the 4-position of the piperidine ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1-(prop-2-yn-1-yl)piperidine typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 4,4-dimethylpiperidine with propargyl bromide in the presence of a base such as potassium carbonate in an anhydrous solvent like dimethylformamide (DMF). The reaction is usually carried out at room temperature until completion, as monitored by thin-layer chromatography (TLC) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-1-(prop-2-yn-1-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alkenes .

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-(prop-2-yn-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound’s propargyl group can participate in various chemical reactions, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and derivative being studied .

Properties

IUPAC Name

4,4-dimethyl-1-prop-2-ynylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c1-4-7-11-8-5-10(2,3)6-9-11/h1H,5-9H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTSYCSMXOZFGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)CC#C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340168-07-1
Record name 4,4-dimethyl-1-(prop-2-yn-1-yl)piperidine
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